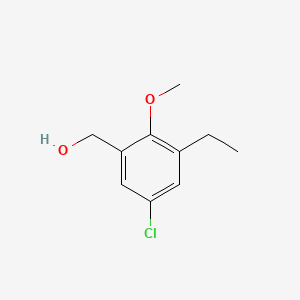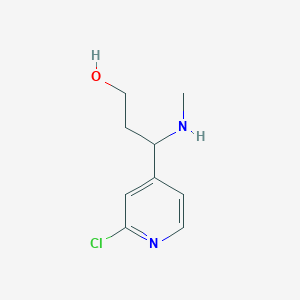
3-(2-Chloropyridin-4-yl)-3-(methylamino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloropyridin-4-yl)-3-(methylamino)propan-1-ol is an organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a methylamino group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-4-yl)-3-(methylamino)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with methylamine, followed by reduction and subsequent reaction with a suitable propanol derivative. The reaction conditions typically involve:
-
Step 1: Formation of the imine
- React 2-chloro-4-pyridinecarboxaldehyde with methylamine in the presence of a suitable solvent such as ethanol or methanol.
- Conditions: Room temperature, stirring for several hours.
-
Step 2: Reduction of the imine
- Reduce the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride.
- Conditions: Low temperature (0-5°C), followed by gradual warming to room temperature.
-
Step 3: Formation of the final product
- React the reduced intermediate with a propanol derivative, such as 3-chloropropanol, in the presence of a base like potassium carbonate.
- Conditions: Reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(2-Chloropyridin-4-yl)-3-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
-
Oxidation
- Reagents: Potassium permanganate, chromium trioxide.
- Conditions: Acidic or basic medium, elevated temperature.
-
Reduction
- Reagents: Hydrogen gas with a palladium catalyst, sodium borohydride.
- Conditions: Room temperature, atmospheric pressure.
-
Substitution
- Reagents: Sodium methoxide, potassium tert-butoxide.
- Conditions: Reflux in an appropriate solvent such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 3-(2-chloropyridin-4-yl)-3-(methylamino)propan-1-one.
Reduction: Formation of 3-(2-chloropiperidin-4-yl)-3-(methylamino)propan-1-ol.
Substitution: Formation of 3-(2-methoxypyridin-4-yl)-3-(methylamino)propan-1-ol.
科学的研究の応用
3-(2-Chloropyridin-4-yl)-3-(methylamino)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the interaction of pyridine derivatives with biological targets.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Chloropyridin-4-yl)-3-(methylamino)propan-1-ol involves its interaction with specific molecular targets. The compound’s pyridine ring can interact with enzymes and receptors, modulating their activity. The methylamino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity. The propanol moiety can increase the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
3-(2-Chloropyridin-4-yl)-3-(dimethylamino)propan-1-ol: Similar structure but with a dimethylamino group instead of a methylamino group.
3-(2-Chloropyridin-4-yl)-3-(ethylamino)propan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.
3-(2-Chloropyridin-4-yl)-3-(propylamino)propan-1-ol: Similar structure but with a propylamino group instead of a methylamino group.
Uniqueness
3-(2-Chloropyridin-4-yl)-3-(methylamino)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylamino group enhances its potential as a pharmaceutical intermediate, while the propanol moiety improves its solubility and bioavailability compared to similar compounds.
特性
分子式 |
C9H13ClN2O |
|---|---|
分子量 |
200.66 g/mol |
IUPAC名 |
3-(2-chloropyridin-4-yl)-3-(methylamino)propan-1-ol |
InChI |
InChI=1S/C9H13ClN2O/c1-11-8(3-5-13)7-2-4-12-9(10)6-7/h2,4,6,8,11,13H,3,5H2,1H3 |
InChIキー |
WJKKDRWLPVHJDQ-UHFFFAOYSA-N |
正規SMILES |
CNC(CCO)C1=CC(=NC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


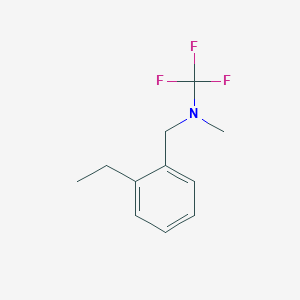
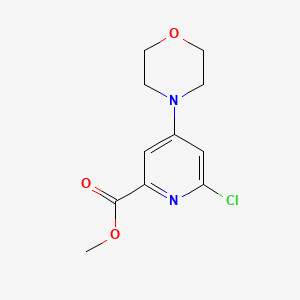
![3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol](/img/structure/B13945648.png)
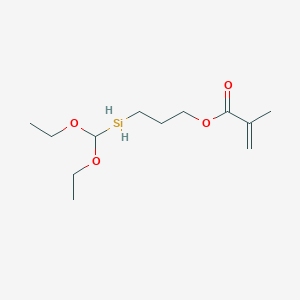
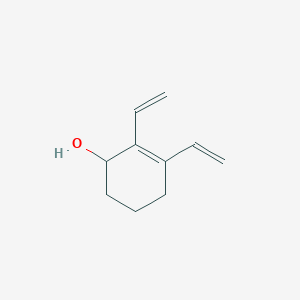
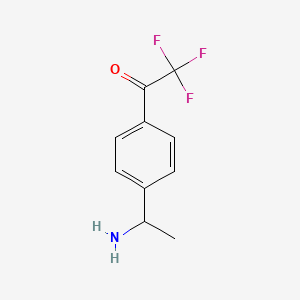
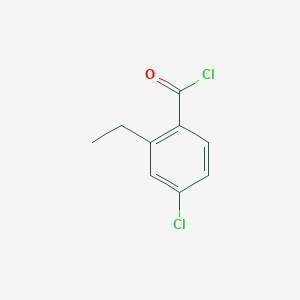
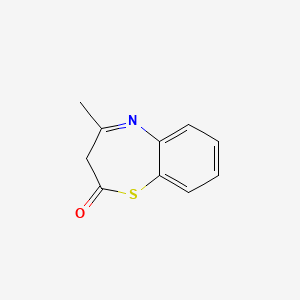
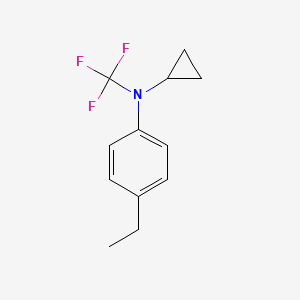

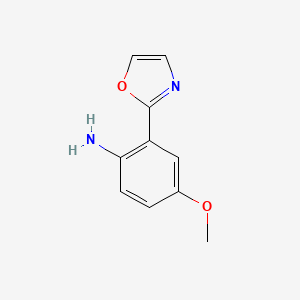
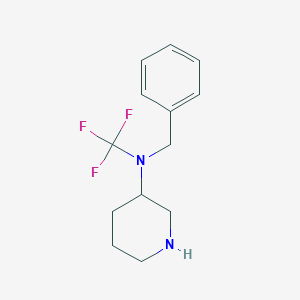
![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)
